![molecular formula C12H18N4O B1478489 5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2098078-66-9](/img/structure/B1478489.png)
5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Overview
Description
5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as 5-(2-aminoethyl)-2-t-butylpyrazolo[1,5-a]pyrazin-4(5H)-one or 5-AE-2-t-BP, is a novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivative that has been used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure consisting of two nitrogen atoms, one oxygen atom and two carbon atoms. The compound has a molecular weight of 209.3 g/mol and is soluble in methanol, dimethyl sulfoxide, and ethanol.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis of Pyrazolo[1,5-a]Pyrazin Derivatives : Research has demonstrated the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are intermediates for generating new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine systems. This synthesis pathway involves reactions of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, showcasing the compound's role in the development of novel heterocyclic structures (Tsizorik et al., 2019).
Biological Applications
- Potential Anti-cancer Activity : A series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory effects on A549 lung cancer cells. Preliminary biological evaluations indicated that these derivatives could inhibit the growth of A549 cells in a dosage- and time-dependent manner, suggesting the compound's potential utility in cancer research (Zhang et al., 2008).
Photosynthetic Inhibition
- Inhibition of Photosynthetic Electron Transport : Derivatives of pyrazoles, including structures related to the target compound, have been synthesized and assessed as potential inhibitors of photosynthetic electron transport. This research highlights the compound's relevance in developing new herbicides or agrochemicals that target photosynthetic processes in plants (Vicentini et al., 2005).
properties
IUPAC Name |
5-(2-aminoethyl)-2-tert-butylpyrazolo[1,5-a]pyrazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-12(2,3)10-8-9-11(17)15(5-4-13)6-7-16(9)14-10/h6-8H,4-5,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCAZCOGIRUPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN(C(=O)C2=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.